molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No. B030742
CAS RN: 2358-41-0
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
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Patent
US08168784B2

Procedure details

EXAMPLE 13 (80 g) was charged to a reactor fitted with overhead stirrer, nitrogen inlet, condenser, scrubber, temperature probe and heating bath. Chlorosulfonic acid (307 g) was added slowly through an additional funnel. The mixture was then heated up to 120° C. and held for 22 hours at 120° C. The mixture was cooled down to room temperature. Thionyl chloride (118 g) was added to the reaction mixture in one portion at ambient temperature. The mixture was stirred at 25° C. for 24 hours. A sample was pulled and HPLC showed the reaction was completed with 1.1% of the sulfonic acid left. Isopropyl acetate (775 g) was cooled down to −50° C. Water (600 g) was charged to isopropyl acetate solution. The reaction mixture was transferred slowly to the isopropyl acetate/ice mixture through an additional funnel. The internal temperature increased to 0.8° C. during the addition. The cold reaction mixture was warmed up 15° C. and layers were separated. The organic layer was used in the next step (EXAMPLE 15) without isolation.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
307 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
775 g
Type
reactant
Reaction Step Five
[Compound]
Name
isopropyl acetate ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
600 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9].[Cl:15][S:16](O)(=[O:18])=[O:17].S(Cl)(Cl)=O.C(OC(C)C)(=O)C>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:4][C:3]=1[S:8]([C:11]([F:12])([F:13])[F:14])(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
307 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
775 g
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Six
Name
isopropyl acetate ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
600 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with overhead stirrer, nitrogen inlet, condenser
TEMPERATURE
Type
TEMPERATURE
Details
scrubber, temperature probe and heating bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to room temperature
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature increased to 0.8° C. during the addition
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up 15° C.
CUSTOM
Type
CUSTOM
Details
layers were separated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.